molecular formula C7H11NO4 B2599829 2-(5,5-Dimethyl-3-oxo-1,2-oxazolidin-2-yl)acetic acid CAS No. 1784436-41-4

2-(5,5-Dimethyl-3-oxo-1,2-oxazolidin-2-yl)acetic acid

Cat. No.: B2599829
CAS No.: 1784436-41-4
M. Wt: 173.168
InChI Key: JXFGUSTYEPVTBZ-UHFFFAOYSA-N
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Description

2-(5,5-Dimethyl-3-oxo-1,2-oxazolidin-2-yl)acetic acid is a heterocyclic carboxylic acid derivative featuring a 1,2-oxazolidin-3-one ring substituted with two methyl groups at the 5-position and an acetic acid moiety at the 2-position. The oxazolidinone ring contributes to its stability and stereoelectronic properties, while the acetic acid group enables solubility in polar solvents and reactivity in conjugation or salt formation .

Properties

IUPAC Name

2-(5,5-dimethyl-3-oxo-1,2-oxazolidin-2-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO4/c1-7(2)3-5(9)8(12-7)4-6(10)11/h3-4H2,1-2H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXFGUSTYEPVTBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)N(O1)CC(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5,5-Dimethyl-3-oxo-1,2-oxazolidin-2-yl)acetic acid typically involves the reaction of 5,5-dimethyl-3-oxo-1,2-oxazolidine with acetic acid under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to ensure complete conversion .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(5,5-Dimethyl-3-oxo-1,2-oxazolidin-2-yl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted oxazolidinones, hydroxyl derivatives, and other functionalized compounds .

Scientific Research Applications

Medicinal Chemistry Applications

  • Antibacterial Agents :
    • Oxazolidinones have been widely studied for their antibacterial properties. The compound may serve as a scaffold for developing new antibiotics targeting resistant bacterial strains. Research indicates that modifications to the oxazolidinone structure can enhance potency against Gram-positive bacteria, including MRSA (Methicillin-resistant Staphylococcus aureus) .
  • RNA Binding Studies :
    • Recent studies have investigated the binding affinity of oxazolidinones to RNA structures such as riboswitches. The ability of 2-(5,5-dimethyl-3-oxo-1,2-oxazolidin-2-yl)acetic acid to interact with RNA could lead to novel therapies targeting genetic regulation mechanisms . The compound's stereochemistry may influence its binding characteristics and specificity.
  • Chiral Auxiliary :
    • This compound can be utilized as a chiral auxiliary in asymmetric synthesis. Its configuration allows for the selective formation of enantiomers in various organic reactions, which is crucial in producing optically active pharmaceuticals .

Biochemical Research

  • Enzyme Inhibition Studies :
    • The compound's structural features enable it to act as an inhibitor for specific enzymes involved in metabolic pathways. Research has shown that modifications to the oxazolidinone core can yield potent inhibitors of enzymes like factor Xa, which plays a significant role in the coagulation cascade .
  • Synthesis of Bioactive Molecules :
    • As a versatile synthetic intermediate, this compound can be employed in the synthesis of various bioactive compounds. Its reactivity allows for the incorporation into larger molecular frameworks that exhibit therapeutic activities .

Industrial Applications

  • Polymer Chemistry :
    • The compound may find applications in polymer science as a monomer or additive due to its functional groups that facilitate polymerization reactions. This could lead to the development of new materials with enhanced properties for specific applications .
  • Agricultural Chemicals :
    • There is potential for utilizing this compound in developing agrochemicals. Its biological activity could be harnessed to create new pesticides or herbicides that are more effective and environmentally friendly .

Case Study 1: Antibacterial Development

A study focused on synthesizing derivatives of this compound revealed promising antibacterial activity against several strains of bacteria. The structure–activity relationship (SAR) analysis indicated that specific substitutions on the oxazolidinone ring significantly enhanced antibacterial efficacy.

Case Study 2: RNA Targeting

Research on the binding characteristics of oxazolidinones demonstrated that this compound could effectively bind to T-box riboswitches. This opens avenues for developing drugs that modulate gene expression by targeting RNA structures directly.

Mechanism of Action

The mechanism of action of 2-(5,5-Dimethyl-3-oxo-1,2-oxazolidin-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. The oxazolidinone ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-(5,5-Dimethyl-3-oxo-1,2-oxazolidin-2-yl)acetic acid with analogous oxazole- and oxazolidinone-based acetic acid derivatives, focusing on structural, physicochemical, and functional differences.

Structural Analogues and Substituent Effects

Table 1: Key Structural Comparisons
Compound Name Core Structure Substituents Key Features
This compound 1,2-Oxazolidin-3-one 5,5-dimethyl; 2-acetic acid Enhanced steric hindrance, rigidity
2-(3-Methyl-5-oxo-4,5-dihydro-1,2-oxazol-4-yl)acetic acid 1,2-Oxazol-5-one 3-methyl; 4-acetic acid Smaller ring, less steric bulk
2-(3,4-Dimethyl-5,5-dioxo-pyrazolo-benzothiazin-2-yl)acetic acid Pyrazolo-benzothiazine 3,4-dimethyl; 5,5-dioxo Extended aromatic system, sulfone group
  • Solubility and Reactivity : The acetic acid group in all three compounds enhances water solubility, but the pyrazolo-benzothiazine derivative (with a sulfone group) exhibits lower solubility due to its extended aromatic system and higher molecular weight .

Physicochemical Properties

Table 2: Inferred Physicochemical Data
Property Target Compound 1,2-Oxazol-5-one Derivative Pyrazolo-Benzothiazine Derivative
Molecular Weight (g/mol) ~187.16 ~171.14 ~350.34
Predicted logP (Lipophilicity) ~0.5 (moderate) ~0.2 (low) ~1.8 (high)
Acidity (pKa of COOH) ~3.5–4.0 ~3.0–3.5 ~4.5–5.0
  • Acidity: The oxazolidinone ring’s electron-withdrawing effect slightly increases the acetic acid’s acidity (lower pKa) compared to the pyrazolo-benzothiazine derivative, where electron-donating substituents raise the pKa .
  • Lipophilicity : The 5,5-dimethyl groups in the target compound increase logP compared to the unsubstituted oxazolone derivative but remain lower than the aromatic pyrazolo-benzothiazine analogue .

Biological Activity

2-(5,5-Dimethyl-3-oxo-1,2-oxazolidin-2-yl)acetic acid is an organic compound with significant potential in medicinal chemistry. This compound belongs to the oxazolidinone class, which is known for its diverse biological activities, particularly in the field of antimicrobial and anticancer research. The structure of this compound allows it to interact with various biological targets, leading to a range of pharmacological effects.

  • Molecular Formula : C₇H₁₁NO₄
  • Molecular Weight : 173.17 g/mol
  • CAS Number : 1784436-41-4

Antimicrobial Properties

Oxazolidinones are primarily recognized for their antibacterial properties, particularly against Gram-positive bacteria. The mechanism of action typically involves inhibition of protein synthesis by binding to the 50S ribosomal subunit. Research has shown that derivatives of oxazolidinones can effectively combat antibiotic-resistant strains of bacteria, making them valuable in clinical settings.

Anticancer Activity

Recent studies have indicated that this compound exhibits promising anticancer activity. For instance:

  • Cell Lines Tested : MCF-7 (breast cancer) and HeLa (cervical cancer).
  • IC₅₀ Values : The compound demonstrated IC₅₀ values of 17.66 µM for MCF-7 cells and 31.10 µM for HeLa cells, indicating significant cytotoxic effects .

The mechanism involves induction of apoptosis through the mitochondrial intrinsic pathway, characterized by increased reactive oxygen species (ROS) production and subsequent mitochondrial dysfunction .

The biological activity of this compound can be attributed to its ability to:

  • Inhibit Protein Synthesis : Similar to other oxazolidinones, it binds to the ribosomal subunit.
  • Induce Apoptosis : It triggers apoptotic pathways in cancer cells through ROS generation and caspase activation .
  • Modulate Enzymatic Activity : The oxazolidinone ring structure interacts with various enzymes and receptors, potentially leading to anti-inflammatory effects.

Comparative Analysis with Similar Compounds

Compound NameStructure TypeAntimicrobial ActivityAnticancer Activity
This compoundOxazolidinoneYesYes
LinezolidOxazolidinoneYesLimited
EperozolidOxazolidinoneYesNot extensively studied

Case Studies

  • Anticancer Study : A study assessed the effects of various oxazolidinone derivatives on cancer cell lines. The results indicated that compounds similar to this compound could inhibit cell proliferation and induce apoptosis effectively .
  • Antimicrobial Resistance : Research highlighted that oxazolidinones like this compound could be effective against resistant bacterial strains due to their unique mechanism of action .

Future Directions

Given its promising biological activities, further research into this compound is warranted. Potential areas include:

  • In Vivo Studies : To evaluate efficacy and safety in animal models.
  • Structure–Activity Relationship (SAR) : To optimize its chemical structure for enhanced potency and reduced toxicity.
  • Combination Therapies : Investigating synergistic effects with existing antibiotics or anticancer agents.

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